molecular formula C12H9N3O2S B11080975 Furan-2-yl-(8-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

Furan-2-yl-(8-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B11080975
M. Wt: 259.29 g/mol
InChI Key: WNIUKJQZBCDFAN-UHFFFAOYSA-N
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Description

Furan-2-yl-(8-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone is a complex organic compound that features a furan ring, a triazolopyridine core, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl-(8-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazolopyridine core, followed by the introduction of the furan ring and the methanone group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl-(8-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan ring or the triazolopyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the furan ring or triazolopyridine core.

Scientific Research Applications

Furan-2-yl-(8-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of Furan-2-yl-(8-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridine derivatives and furan-containing molecules. Examples include:

  • Furan-2-yl-(8-methyl-2-oxo-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone
  • Furan-2-yl-(8-methyl-2-thioxo-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

Uniqueness

Furan-2-yl-(8-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

furan-2-yl-(8-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C12H9N3O2S/c1-8-4-2-6-14-10(8)13-12(18)15(14)11(16)9-5-3-7-17-9/h2-7H,1H3

InChI Key

WNIUKJQZBCDFAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=S)N2C(=O)C3=CC=CO3

Origin of Product

United States

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